Cas no 139071-58-2 (2-Ethynyl-2-hydroxycyclopentanone)

2-Ethynyl-2-hydroxycyclopentanone 化学的及び物理的性質
名前と識別子
-
- Cyclopentanone, 2-ethynyl-2-hydroxy-
- DB-203382
- 2-Ethynyl-2-hydroxycyclopentanone
- SCHEMBL16516456
- JGVFIXQYKQZTHL-UHFFFAOYSA-N
- 139071-58-2
- 2-ethynyl-2-hydroxycyclopentan-1-one
-
- インチ: InChI=1S/C7H8O2/c1-2-7(9)5-3-4-6(7)8/h1,9H,3-5H2
- InChIKey: JGVFIXQYKQZTHL-UHFFFAOYSA-N
- ほほえんだ: C#CC1(CCCC1=O)O
計算された属性
- せいみつぶんしりょう: 124.052429494g/mol
- どういたいしつりょう: 124.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 221.7±40.0 °C at 760 mmHg
- フラッシュポイント: 89.1±19.9 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2-Ethynyl-2-hydroxycyclopentanone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Ethynyl-2-hydroxycyclopentanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E945600-250mg |
2-Ethynyl-2-hydroxycyclopentanone |
139071-58-2 | 250mg |
$ 1200.00 | 2023-09-07 | ||
TRC | E945600-500mg |
2-Ethynyl-2-hydroxycyclopentanone |
139071-58-2 | 500mg |
$2601.00 | 2023-05-18 | ||
TRC | E945600-1g |
2-Ethynyl-2-hydroxycyclopentanone |
139071-58-2 | 1g |
$ 3970.00 | 2022-06-05 | ||
TRC | E945600-100mg |
2-Ethynyl-2-hydroxycyclopentanone |
139071-58-2 | 100mg |
$758.00 | 2023-05-18 | ||
TRC | E945600-1000mg |
2-Ethynyl-2-hydroxycyclopentanone |
139071-58-2 | 1g |
$4788.00 | 2023-05-18 |
2-Ethynyl-2-hydroxycyclopentanone 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
2-Ethynyl-2-hydroxycyclopentanoneに関する追加情報
2-Ethynyl-2-hydroxycyclopentanone (CAS No. 139071-58-2): An Overview of Its Structure, Properties, and Applications in Modern Research
2-Ethynyl-2-hydroxycyclopentanone (CAS No. 139071-58-2) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. This compound is characterized by its distinctive structure, which features a cyclopentanone ring with an ethynyl and hydroxyl group attached to the same carbon atom. The combination of these functional groups imparts unique chemical and physical properties that make it a valuable building block in the synthesis of more complex molecules.
The molecular formula of 2-Ethynyl-2-hydroxycyclopentanone is C7H8O2, and its molecular weight is approximately 124.14 g/mol. The compound exists as a colorless solid at room temperature and has a melting point of around 75-77°C. Its solubility in common organic solvents such as ethanol, acetone, and dichloromethane makes it easy to handle and manipulate in laboratory settings.
In the realm of medicinal chemistry, 2-Ethynyl-2-hydroxycyclopentanone has shown promise as a precursor for the synthesis of bioactive compounds. Recent studies have explored its potential as a scaffold for the development of new drugs targeting various diseases. For instance, researchers at the University of California, San Francisco, have utilized this compound to synthesize novel inhibitors of protein kinases, which are key enzymes involved in cellular signaling pathways and are often dysregulated in cancer and other diseases.
The ethynyl group in 2-Ethynyl-2-hydroxycyclopentanone provides a reactive site for click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in bioconjugation and materials science due to its high efficiency and selectivity. By leveraging the CuAAC reaction, scientists can functionalize 2-Ethynyl-2-hydroxycyclopentanone with various biomolecules or polymers, opening up new avenues for drug delivery systems and biomaterials.
The hydroxyl group in 2-Ethynyl-2-hydroxycyclopentanone also plays a crucial role in its reactivity and functionality. It can participate in hydrogen bonding interactions, which are important for molecular recognition processes. Additionally, the hydroxyl group can be easily modified through esterification or etherification reactions, allowing for the creation of diverse derivatives with tailored properties.
In materials science, 2-Ethynyl-2-hydroxycyclopentanone has been investigated as a monomer for the synthesis of advanced polymers. Researchers at the Massachusetts Institute of Technology (MIT) have demonstrated that this compound can be polymerized using controlled radical polymerization techniques to produce polymers with well-defined architectures. These polymers exhibit excellent mechanical properties and thermal stability, making them suitable for applications in electronics, coatings, and biomedical devices.
The synthetic versatility of 2-Ethynyl-2-hydroxycyclopentanone has also been highlighted in several recent publications. A study published in the Journal of Organic Chemistry described an efficient synthetic route to this compound using readily available starting materials and mild reaction conditions. The authors reported high yields and excellent purity of the final product, which is essential for both academic research and industrial applications.
In conclusion, 2-Ethynyl-2-hydroxycyclopentanone (CAS No. 139071-58-2) is a versatile organic compound with a wide range of potential applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structure and reactivity make it an attractive building block for the development of new drugs, advanced materials, and functional polymers. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in various scientific disciplines.
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